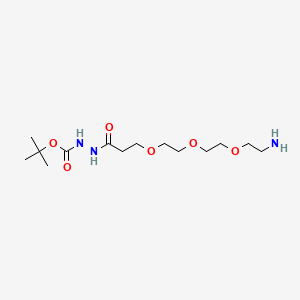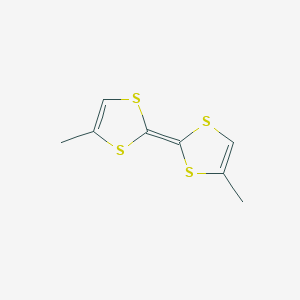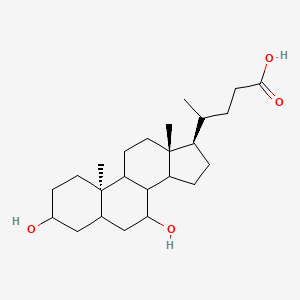
BCN-endo-PEG3-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BCN-endo-PEG3-Biotin is a biotinylation reagent that contains a BCN moiety for click chemistry. This compound is highly reactive with azide counterparts and is known for its high hydrophilicity, making it suitable for aqueous bioconjugations. The compound is widely used in various scientific fields due to its excellent biocompatibility and high chemoselectivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BCN-endo-PEG3-Biotin involves the incorporation of a BCN group, a PEG3 spacer, and a biotin moiety. The BCN group is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG3 spacer enhances the solubility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity PEG linkers and advanced bioconjugation techniques. The compound is synthesized under controlled conditions to ensure high purity and stability. The final product is usually stored at low temperatures to maintain its reactivity and prevent degradation .
化学反応の分析
Types of Reactions: BCN-endo-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-containing molecules. The reactions are typically carried out under mild buffer conditions, which helps in maintaining the integrity of biological samples .
Major Products Formed: The major products formed from the reactions involving this compound are stable bioconjugates. These bioconjugates are used in various applications, including protein labeling, drug delivery, and diagnostic assays .
科学的研究の応用
BCN-endo-PEG3-Biotin has a wide range of applications in scientific research. It is used in bioconjugation and detection applications, particularly in the modification of biomolecules such as proteins and peptides. The compound is also used in drug delivery systems, where it helps in the targeted delivery of therapeutic agents. Additionally, this compound is employed in the development of diagnostic assays and imaging techniques .
作用機序
The mechanism of action of BCN-endo-PEG3-Biotin involves its high reactivity with azide-containing molecules through SPAAC reactions. This reaction occurs rapidly under mild conditions, forming stable bioconjugates. The PEG3 spacer enhances the solubility and reduces steric hindrance, while the biotin moiety allows for specific binding to streptavidin, facilitating the detection and purification of biotinylated molecules .
類似化合物との比較
BCN-endo-PEG3-Biotin is unique due to its high reactivity, excellent biocompatibility, and high chemoselectivity. Similar compounds include other BCN-based biotinylation reagents and PEG linkers. this compound stands out due to its superior performance in bioconjugation and its ability to form stable bioconjugates under mild conditions .
List of Similar Compounds:- BCN-PEG4-Biotin
- BCN-PEG2-Biotin
- BCN-PEG-Biotin
- BCN-PEG3-Boc-NH2
特性
分子式 |
C27H42N4O6S |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33) |
InChIキー |
ZYDQEEHFKLOZCS-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)





![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)

![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)


